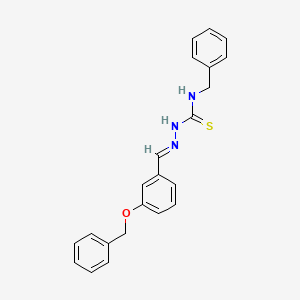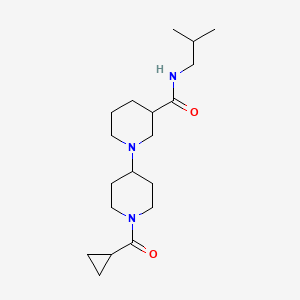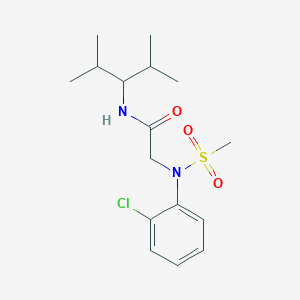
2-(2,4-dichlorophenyl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione
Overview
Description
2-(2,4-dichlorophenyl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione, also known as SU6656, is a synthetic compound that belongs to the family of pyrazolo[3,4-d]pyrimidines. SU6656 is a potent inhibitor of Src family kinases, which play a crucial role in regulating cell growth, differentiation, and survival. SU6656 has been widely used as a tool compound in scientific research to investigate the role of Src family kinases in various cellular processes.
Mechanism of Action
2-(2,4-dichlorophenyl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione exerts its inhibitory effect on Src family kinases by binding to the ATP-binding site of the kinase domain, thereby preventing the phosphorylation of downstream substrates. This results in the inhibition of various cellular processes that are regulated by Src family kinases.
Biochemical and physiological effects:
In addition to its role as a Src family kinase inhibitor, this compound has been shown to have other biochemical and physiological effects. It has been reported to inhibit the activity of other kinases, such as Abl and JAK2, which are involved in the regulation of cell growth and survival. This compound has also been shown to induce apoptosis in cancer cells by activating the caspase cascade.
Advantages and Limitations for Lab Experiments
The advantages of using 2-(2,4-dichlorophenyl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione as a research tool include its high potency and selectivity for Src family kinases, which allows for specific inhibition of these kinases without affecting other signaling pathways. However, the limitations of using this compound include its poor solubility in aqueous solutions, which can lead to issues with dosing and delivery, and its potential off-target effects on other kinases.
Future Directions
There are several potential future directions for research involving 2-(2,4-dichlorophenyl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione. One area of interest is the development of more potent and selective Src family kinase inhibitors that can overcome the limitations of this compound. Another area of interest is the investigation of the role of Src family kinases in other cellular processes, such as autophagy and immune response. Finally, the potential clinical applications of Src family kinase inhibitors, including this compound, in cancer therapy warrant further investigation.
Scientific Research Applications
2-(2,4-dichlorophenyl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione has been extensively used as a research tool to study the role of Src family kinases in various cellular processes, including cell proliferation, migration, and invasion. Src family kinases are known to be overexpressed or hyperactivated in many types of cancer, making them attractive targets for cancer therapy. This compound has shown promising results in inhibiting the growth and metastasis of cancer cells in preclinical studies.
properties
IUPAC Name |
2-(2,4-dichlorophenyl)-3a,4,7,7a-tetrahydroisoindole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11Cl2NO2/c15-8-5-6-12(11(16)7-8)17-13(18)9-3-1-2-4-10(9)14(17)19/h1-2,5-7,9-10H,3-4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPHIXBZLYFTBBU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CCC2C1C(=O)N(C2=O)C3=C(C=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11Cl2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![ethyl 2-({4-[(2-isopropylphenyl)amino]-4-oxobutanoyl}amino)propanoate](/img/structure/B3921941.png)
![N'-[(4-ethylbenzoyl)oxy]-2-pyridinecarboximidamide](/img/structure/B3921944.png)
amino]butan-1-ol](/img/structure/B3921958.png)
![6-methyl-N-[1-(1-naphthylmethyl)-5-oxo-3-pyrrolidinyl]-2-pyridinecarboxamide](/img/structure/B3921979.png)
![8-(4-isobutylbenzyl)tetrahydro-2H-pyrazino[1,2-a]pyrazine-1,4(3H,6H)-dione](/img/structure/B3921987.png)
![6-(3,5-dichloro-4-methoxybenzylidene)-5-imino-2-propyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B3921993.png)

![N-({1-[(5-fluoro-2-methylphenyl)sulfonyl]-3-piperidinyl}methyl)nicotinamide](/img/structure/B3922016.png)
![2-(2-aminoethyl)-N-[(1S)-2-methoxy-1-methylethyl]-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine dihydrochloride](/img/structure/B3922021.png)

![6-{[5-(2-chlorophenyl)-2-furyl]methylene}-5-imino-2-isopropyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B3922026.png)
![N-(3-methyl-1,2,4-thiadiazol-5-yl)-N'-[(1-morpholin-4-ylcycloheptyl)methyl]urea](/img/structure/B3922027.png)

![N-(1-cycloheptyl-3-piperidinyl)-5-[(dimethylamino)methyl]-2-furamide](/img/structure/B3922030.png)